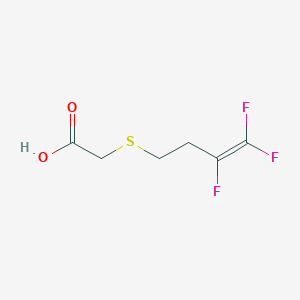
Zinc isodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Zinc isodecanoate can be synthesized through a reaction between sodium isodecanoate and zinc sulfate . The reaction typically involves mixing the reactants in a suitable solvent under controlled conditions to obtain the desired product. Industrial production methods may vary, but the general approach involves the same basic reaction principles.
Chemical Reactions Analysis
Zinc isodecanoate undergoes various chemical reactions, including:
Reduction: This compound can be reduced under specific conditions, although detailed information on reduction reactions is limited.
Substitution: This compound can participate in substitution reactions, where the isodecanoate group is replaced by other functional groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various organic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Zinc isodecanoate has a wide range of scientific research applications, including:
Chemistry: It is used as an emulsifying agent, dispersing agent, and lubricant in various chemical processes.
Biology: this compound’s properties make it useful in biological studies, particularly in the formulation of biocompatible materials.
Medicine: This compound is explored for its potential in drug delivery systems and as a component in medical formulations.
Mechanism of Action
The mechanism of action of zinc isodecanoate involves its interaction with various molecular targets and pathways. As a surfactant, it reduces surface tension, allowing for better mixing and dispersion of substances. In biological systems, it may interact with cell membranes and proteins, influencing their function and stability.
Comparison with Similar Compounds
Zinc isodecanoate can be compared with other zinc carboxylates, such as zinc neodecanoate and zinc stearate. While all these compounds share similar surfactant properties, this compound is unique due to its branched alkyl chain, which provides distinct emulsifying and dispersing abilities . Other similar compounds include:
Zinc neodecanoate: Known for its use in cosmetics and as a viscosity controlling agent.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
This compound’s unique branched structure sets it apart from these similar compounds, offering specific advantages in certain applications.
Properties
CAS No. |
84418-62-2 |
|---|---|
Molecular Formula |
C20H38O4Zn |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
zinc;8-methylnonanoate |
InChI |
InChI=1S/2C10H20O2.Zn/c2*1-9(2)7-5-3-4-6-8-10(11)12;/h2*9H,3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 |
InChI Key |
NUKJYCXSQCTWBK-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




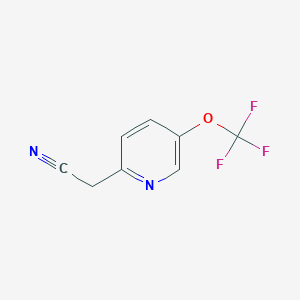
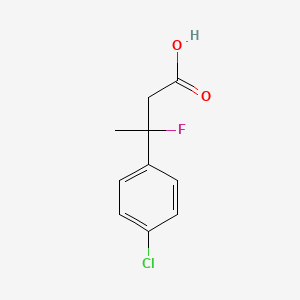
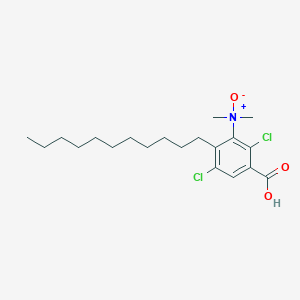
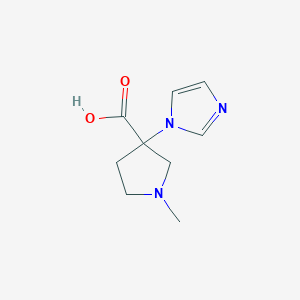
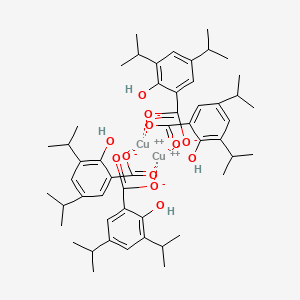
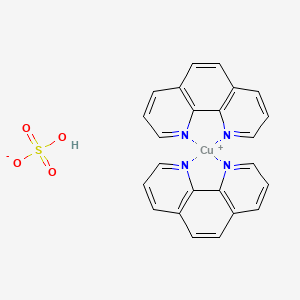
![N-tert-butyl-2-[2-[8-(methanesulfonamido)-6,6-dimethyl-11-oxonaphtho[2,3-b][1]benzofuran-3-yl]ethynyl]-6-methylpyridine-4-carboxamide;hydrate](/img/structure/B13125828.png)
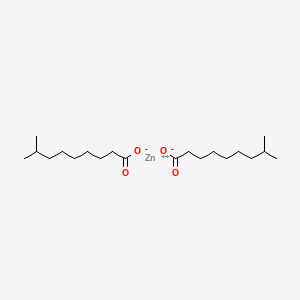
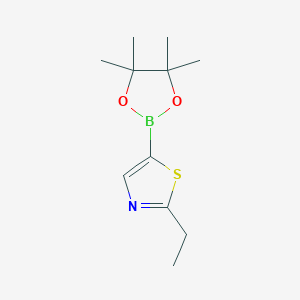
![2-Bromo-4,5,7-trifluorobenzo[d]thiazole](/img/structure/B13125847.png)
